molecular formula C7H4INO2 B12331151 6-Iodo-1,2-benzisoxazol-3-OL

6-Iodo-1,2-benzisoxazol-3-OL

Cat. No.: B12331151
M. Wt: 261.02 g/mol
InChI Key: FDHUKSYSNBOYAQ-UHFFFAOYSA-N
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Description

6-Iodo-1,2-benzisoxazol-3-OL is a chemical compound belonging to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. The presence of an iodine atom at the 6th position of the benzisoxazole ring makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2-benzisoxazol-3-OL typically involves the iodination of 1,2-benzisoxazol-3-OL. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1,2-benzisoxazol-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Iodo-1,2-benzisoxazol-3-OL involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with cellular pathways critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-1,2-benzisoxazol-3-OL is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in various applications compared to its bromine or chlorine analogs .

Properties

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

IUPAC Name

6-iodo-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)

InChI Key

FDHUKSYSNBOYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)ONC2=O

Origin of Product

United States

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